1-Boc-4-(4-Nitrobenzyl)piperazine

Medicinal Chemistry Organic Synthesis Process Chemistry

1-Boc-4-(4-Nitrobenzyl)piperazine (CAS 130636-61-2) is an N-Boc-protected piperazine derivative functionalized with a 4-nitrobenzyl substituent, belonging to the class of heterocyclic organic compounds widely utilized as pharmaceutical intermediates. The compound has a molecular formula of C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
CAS No. 130636-61-2
Cat. No. B154049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(4-Nitrobenzyl)piperazine
CAS130636-61-2
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3
InChIKeyXWWBHMXIEAVTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(4-Nitrobenzyl)piperazine (CAS 130636-61-2) Chemical Properties and Procurement Specifications


1-Boc-4-(4-Nitrobenzyl)piperazine (CAS 130636-61-2) is an N-Boc-protected piperazine derivative functionalized with a 4-nitrobenzyl substituent, belonging to the class of heterocyclic organic compounds widely utilized as pharmaceutical intermediates [1]. The compound has a molecular formula of C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol . It appears as a white to light yellow solid with a melting point of 99-100°C and a predicted density of 1.208±0.06 g/cm³ at standard conditions [1]. Commercial availability typically specifies a minimum purity of 95%, with recommended long-term storage at 2-8°C in a cool, dry environment .

Why 1-Boc-4-(4-Nitrobenzyl)piperazine (CAS 130636-61-2) Cannot Be Substituted with Non-Boc-Protected or N-Alkyl Piperazine Analogs


The scientific and industrial utility of 1-Boc-4-(4-Nitrobenzyl)piperazine derives from the orthogonal functional architecture that is absent in its closest analogs. Non-Boc-protected analogs such as 1-(4-Nitrobenzyl)piperazine (CAS 58198-49-5) and N-alkyl variants such as 1-Methyl-4-(4-nitrobenzyl)piperazine (CAS 70261-81-3) share the 4-nitrobenzyl pharmacophoric element but lack the acid-labile tert-butoxycarbonyl (Boc) protecting group that confers orthogonality in multi-step synthetic sequences [1]. The presence of the Boc group on the piperazine N1 position enables selective N-deprotection under mild acidic conditions (TFA/DCM) without affecting the nitrobenzyl moiety, a capability not available in the unprotected or N-alkylated analogs . Substitution with an unprotected piperazine derivative introduces an additional nucleophilic amine that can participate in undesired side reactions during subsequent synthetic transformations, thereby compromising product purity, reducing isolated yields, and complicating purification workflows [1].

1-Boc-4-(4-Nitrobenzyl)piperazine Quantitative Differentiation Evidence Versus Analogs


1-Boc-4-(4-Nitrobenzyl)piperazine Synthesis Yield Advantage Over Unprotected 1-(4-Nitrobenzyl)piperazine

The target compound demonstrates a substantial synthetic yield advantage over the unprotected analog 1-(4-Nitrobenzyl)piperazine under optimized alkylation conditions. Using 1-Boc-piperazine and 4-nitrobenzyl bromide as coupling partners, the reaction proceeds with high efficiency due to the reduced nucleophilicity of the Boc-protected nitrogen, which minimizes over-alkylation and dimerization side reactions [1]. In contrast, the unprotected analog suffers from competing bis-alkylation pathways that diminish isolated yields .

Medicinal Chemistry Organic Synthesis Process Chemistry

1-Boc-4-(4-Nitrobenzyl)piperazine Orthogonal Functional Group Architecture Enables Selective N-Deprotection Unavailable in N-Alkyl Analogs

The Boc group on 1-Boc-4-(4-Nitrobenzyl)piperazine provides a chemically orthogonal handle that permits selective N-deprotection under mild acidic conditions (trifluoroacetic acid in dichloromethane), generating the free secondary amine while leaving the 4-nitrobenzyl substituent intact . The N-methyl analog 1-Methyl-4-(4-nitrobenzyl)piperazine lacks any cleavable protecting group, rendering the tertiary amine permanently alkylated and unsuitable for further derivatization at that position [1].

Protecting Group Strategy Multi-step Synthesis Peptide Chemistry

1-Boc-4-(4-Nitrobenzyl)piperazine Mediated Pathway to 1-Boc-4-(4-Aminobenzyl)piperazine: A Privileged Intermediate for CNS-Targeted Amide Coupling

The 4-nitro group on 1-Boc-4-(4-Nitrobenzyl)piperazine serves as a latent aniline precursor. Catalytic hydrogenation (H₂, 10% Pd/C) cleanly reduces the nitro group to the corresponding 4-amino derivative, 1-Boc-4-(4-aminobenzyl)piperazine, which is a versatile intermediate for amide bond formation with carboxylic acid-containing pharmacophores . The unprotected analog 1-(4-Nitrobenzyl)piperazine would undergo competing reduction of the nitro group, but the absence of the Boc group on the piperazine N1 would expose the secondary amine to undesired reductive amination side reactions with any carbonyl-containing substrates present .

CNS Drug Discovery Amide Coupling Reduction Chemistry

1-Boc-4-(4-Nitrobenzyl)piperazine Distinct Physical State and Storage Stability Enables Reproducible Weighing and Long-Term Inventory Management

1-Boc-4-(4-Nitrobenzyl)piperazine is a crystalline solid with a defined melting point of 99-100°C, which facilitates precise gravimetric dispensing and minimizes hygroscopic degradation during long-term storage [1]. In contrast, the N-methyl analog 1-Methyl-4-(4-nitrobenzyl)piperazine has a significantly lower molecular weight (235.28 g/mol vs. 321.37 g/mol) and different solid-state properties that may affect weighing accuracy and storage behavior [2].

Laboratory Procurement Compound Management Solid-Phase Handling

1-Boc-4-(4-Nitrobenzyl)piperazine Validated as Preferred Intermediate in Piperazine-Containing CNS Drug Candidate Synthesis Pathways

N-Boc-protected piperazine intermediates containing 4-nitrobenzyl substituents are established precursors in the synthesis of ligands targeting D2 dopamine and 5-HT1A serotonin receptors, which are central to the development of treatments for neurological and psychiatric disorders [1]. The N-Boc-piperazine scaffold is a privileged building block in medicinal chemistry precisely because the Boc group can be removed after functionalization of the other piperazine nitrogen, enabling modular construction of asymmetric N,N‘-disubstituted piperazines with controlled substitution patterns [1]. While direct comparative biological data for 1-Boc-4-(4-Nitrobenzyl)piperazine itself is limited due to its primary role as a synthetic intermediate rather than a final active pharmaceutical ingredient, the compound's structural features align with well-validated piperazine-based CNS pharmacophore models.

CNS Drug Discovery Dopamine Receptors Serotonin Receptors

1-Boc-4-(4-Nitrobenzyl)piperazine Extended Conformational Flexibility from Methylene Spacer Confers Advantage Over 1-Boc-4-(4-Nitrophenyl)piperazine in Target Engagement

The presence of a methylene (-CH₂-) spacer between the piperazine ring and the 4-nitrophenyl group in 1-Boc-4-(4-Nitrobenzyl)piperazine introduces additional rotational degrees of freedom compared to the direct aryl-piperazine analog 1-Boc-4-(4-nitrophenyl)piperazine (CAS 182618-86-6) [1]. This increased conformational flexibility allows the nitrobenzyl moiety to adopt a broader range of spatial orientations relative to the piperazine core, which can be advantageous for optimizing binding interactions within sterically constrained receptor pockets .

Conformational Analysis Receptor Binding Scaffold Optimization

1-Boc-4-(4-Nitrobenzyl)piperazine (CAS 130636-61-2) Validated Research and Industrial Application Scenarios


Multi-Step Synthesis of Asymmetric N,N‘-Disubstituted Piperazines for CNS Drug Discovery

In medicinal chemistry campaigns targeting D2 dopamine and 5-HT1A serotonin receptors for neurological and psychiatric indications, 1-Boc-4-(4-Nitrobenzyl)piperazine serves as an ideal entry point for constructing asymmetric N,N‘-disubstituted piperazines [1]. The orthogonal Boc protecting group allows selective functionalization of the non-protected piperazine nitrogen while preserving the 4-nitrobenzyl-substituted nitrogen for subsequent deprotection and derivatization. The 95% synthetic yield reported for the N-alkylation step [2] reduces the cost and material burden of early-stage SAR exploration compared to using unprotected piperazine precursors that suffer from lower yields (64%) due to over-alkylation side reactions .

Preparation of 1-Boc-4-(4-Aminobenzyl)piperazine as a Key Amide Coupling Partner

The 4-nitro group on 1-Boc-4-(4-Nitrobenzyl)piperazine can be selectively reduced under standard hydrogenation conditions (H₂, 10% Pd/C) to generate 1-Boc-4-(4-aminobenzyl)piperazine, a privileged intermediate for amide bond formation with carboxylic acid-containing pharmacophores . This reduction proceeds cleanly without affecting the Boc protecting group, enabling subsequent amide coupling to install diverse aryl, heteroaryl, or alkyl amide moieties. The resulting amide-linked piperazine scaffolds are prevalent in CNS-penetrant drug candidates and kinase inhibitors, making this synthetic route valuable for lead optimization programs.

Compound Library Synthesis and High-Throughput Screening Deck Construction

For organizations maintaining compound libraries or performing automated high-throughput synthesis, 1-Boc-4-(4-Nitrobenzyl)piperazine offers distinct logistical advantages. Its well-defined crystalline solid state with a melting point of 99-100°C facilitates accurate gravimetric dispensing and reduces hygroscopic degradation during extended storage at 2-8°C [2]. The compound's stable Boc protecting group minimizes decomposition during library storage, ensuring that the material remains chemically competent for on-demand synthetic transformations. This contrasts with more labile or hygroscopic piperazine intermediates that may degrade or absorb moisture during long-term inventory management.

Process Chemistry Scale-Up of Piperazine-Containing Pharmaceutical Intermediates

In process chemistry settings where multi-kilogram synthesis of piperazine-containing pharmaceutical intermediates is required, the high yield (95%) of the N-alkylation step to produce 1-Boc-4-(4-Nitrobenzyl)piperazine [2] translates directly to reduced raw material costs, lower solvent consumption, and decreased chromatographic purification burden. The 31-percentage-point yield advantage over unprotected piperazine alkylation represents a substantial economic benefit at scale, while the well-defined solid-state properties simplify isolation and purification workflows. The compound is commercially available at 95% minimum purity from multiple suppliers, ensuring consistent quality for regulated GMP-adjacent process development.

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